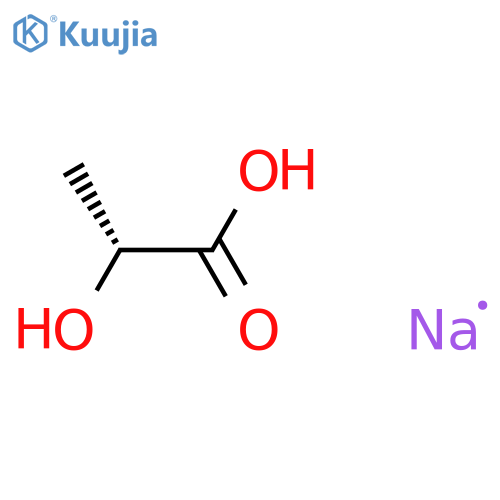Cas no 920-49-0 (sodium (2R)-2-hydroxypropanoate)

920-49-0 structure
商品名:sodium (2R)-2-hydroxypropanoate
sodium (2R)-2-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,2-hydroxy-, sodium salt (1:1), (2R)-
- Sodium D-lactate
- (R)-2-Hydroxypropionic acid sodium salt
- D lactic acid sodium salt
- D-(-)-sodium lactate
- D-LACTIC ACID SODIUM SALT
- D-lactic acid,sodium lactate
- D-Milchsaeure,Natriumlactat
- R-sodium lactate
- sodium (2R)-2-hydroxypropanoate
- Sodium lactate,d
- sodium propel
- UNII-FM1Z1J8373
- Lactic acid, monosodium salt, D- (8CI)
- D
- Propanoic acid, 2-hydroxy-, monosodium salt, (2R)- (9CI)
- Propanoic acid, 2-hydroxy-, monosodium salt, (R)- (ZCI)
- Sodium (R)-lactate
- Sodium-D-lactate
- Natrium-r-Lactat
- Propanoic acid,2-hydroxy-,sodium salt(1:1),(2R)-
- Sodium;(2R)-2-hydroxypropanoate
- Propanoic acid, 2-hydroxy-, monosodium salt, (R)
- AS-56814
- CS-0102489
- FM1Z1J8373
- Sodium(2R)-2-hydroxypropanoate
- 920-49-0
- Q27278061
- D-sodium lactate
- AKOS015915721
- EN300-174198
- D-(-)-Lactic acid (sodium)
- Sodium D-lactate, >=99.0% (NT)
- HY-111095B
- Sodium lactate, d-
- G12179
- (2R)-2-Hydroxypropanoate (sodium)
- (R)-2-Hydroxypropanoic acid monosodium salt
-
- MDL: MFCD00066577
- インチ: 1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1
- InChIKey: ZZUUMCMLIPRDPI-HSHFZTNMSA-N
- ほほえんだ: [C@@H](O)(C)C(=O)O.[Na]
計算された属性
- せいみつぶんしりょう: 112.01400
- どういたいしつりょう: 112.01363830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 63.2
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 60.4Ų
じっけんとくせい
- PSA: 60.36000
- LogP: -1.88290
- 光学活性: [α]20/D +12.5±0.5°, c = 1% in H2O
sodium (2R)-2-hydroxypropanoate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 福カードFコード:3-10
sodium (2R)-2-hydroxypropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-174198-0.05g |
sodium (2R)-2-hydroxypropanoate |
920-49-0 | 0.05g |
$19.0 | 2023-09-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5220-200 mg |
Sodium D-lactate |
920-49-0 | 98.00% | 200mg |
¥1480.00 | 2022-02-28 | |
| Enamine | EN300-174198-0.5g |
sodium (2R)-2-hydroxypropanoate |
920-49-0 | 0.5g |
$20.0 | 2023-09-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236900C-100g |
Sodium D-lactate, |
920-49-0 | ≥99% | 100g |
¥70246.00 | 2023-09-05 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5220-100 mg |
Sodium D-lactate |
920-49-0 | 98.00% | 100MG |
¥987.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S923976-1g |
Sodium D-lactate |
920-49-0 | 99% | 1g |
¥2,088.00 | 2022-08-31 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5220-50 mg |
Sodium D-lactate |
920-49-0 | 98.00% | 50mg |
¥690.00 | 2022-02-28 | |
| ChemScence | CS-0102489-100mg |
D-(-)-Lactic acid (sodium) |
920-49-0 | 100mg |
$120.0 | 2022-04-26 | ||
| Enamine | EN300-174198-2.5g |
sodium (2R)-2-hydroxypropanoate |
920-49-0 | 2.5g |
$22.0 | 2023-09-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236900B-50 g |
Sodium D-lactate, |
920-49-0 | ≥99% | 50g |
¥36,477.00 | 2023-07-10 |
sodium (2R)-2-hydroxypropanoate 関連文献
-
Rastislav Mono?ík,Vagner Bezerra dos Santos,Lúcio Angnes Anal. Methods 2015 7 8177
-
Sunil A. Patil,Kamrul Hasan,Dónal Leech,Cecilia H?gerh?ll,Lo Gorton Chem. Commun. 2012 48 10183
-
3. LXI.—Investigations on the dependence of rotatory power on chemical constitution. Part XXIV. Further experiments on the Walden inversionJoseph Kenyon,Henry Phillips,Harold George Turley J. Chem. Soc. Trans. 1925 127 399
-
Jacqueline F. Ohmura,F. John Burpo,Chamille J. Lescott,Alan Ransil,Youngmin Yoon,William C. Records,Angela M. Belcher Nanoscale 2019 11 1091
920-49-0 (sodium (2R)-2-hydroxypropanoate) 関連製品
- 79-33-4(L-Lactic acid)
- 598-82-3(DL-Lactic acid)
- 10326-41-7(D-Lactic Acid)
- 50-21-5(Lactate)
- 9028-36-8(Dehydrogenase,D-lactate)
- 9001-60-9(L-Lactate dehydrogenase)
- 34346-01-5(PLGA (50:50))
- 26100-51-6(Lactic acid)
- 72-08-2(L-LACTIC ACID, 40% SOLN)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:920-49-0)Sodium D-lactate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:920-49-0)sodium (2R)-2-hydroxypropanoate

清らかである:99%
はかる:5g
価格 ($):202